4-(benzo[d][1,3]dioxol-5-ylamino)quinazoline-2(1H)-thione
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Overview
Description
4-(benzo[d][1,3]dioxol-5-ylamino)quinazoline-2(1H)-thione is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. The compound features a quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings, and a benzo[d][1,3]dioxole moiety, which is a benzene ring fused with a dioxole ring. The presence of a thione group (C=S) adds to its chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzo[d][1,3]dioxol-5-ylamino)quinazoline-2(1H)-thione typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or formic acid under reflux conditions.
Introduction of the Benzo[d][1,3]dioxole Moiety: This can be achieved by reacting the quinazoline intermediate with benzo[d][1,3]dioxole derivatives in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under hydrogenation conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
4-(benzo[d][1,3]dioxol-5-ylamino)quinazoline-2(1H)-thione can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced to the corresponding thiol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides to form N-substituted derivatives.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA, acetic acid as solvent, room temperature.
Reduction: LiAlH4, ether as solvent, reflux conditions.
Substitution: Alkyl halides or acyl chlorides, base (e.g., triethylamine), dichloromethane as solvent, room temperature.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: N-substituted quinazoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with biological macromolecules.
Medicine: Explored for its anticancer properties, as it can induce apoptosis in cancer cells and inhibit cell proliferation.
Industry: Potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(benzo[d][1,3]dioxol-5-ylamino)quinazoline-2(1H)-thione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and disrupting cellular processes. In cancer cells, it can induce apoptosis by activating caspases and causing cell cycle arrest at specific phases.
Comparison with Similar Compounds
Similar Compounds
3-(benzo[d][1,3]dioxol-5-ylamino)-N-(4-fluorophenyl)thiophene-2-carboxamide: Known for its anticancer properties and ability to overcome chemoresistance.
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: Studied for their anticancer activity against various cancer cell lines.
5H-benzo[i][1,3,4]thiadiazolo[3,2-a]quinazoline-6,7-diones: Evaluated for their antitumor activity.
Uniqueness
4-(benzo[d][1,3]dioxol-5-ylamino)quinazoline-2(1H)-thione stands out due to its unique combination of a quinazoline core, benzo[d][1,3]dioxole moiety, and thione group, which together contribute to its distinct chemical reactivity and potential biological activity. This makes it a valuable compound for further research and development in medicinal chemistry.
Properties
Molecular Formula |
C15H11N3O2S |
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Molecular Weight |
297.3 g/mol |
IUPAC Name |
4-(1,3-benzodioxol-5-ylamino)-1H-quinazoline-2-thione |
InChI |
InChI=1S/C15H11N3O2S/c21-15-17-11-4-2-1-3-10(11)14(18-15)16-9-5-6-12-13(7-9)20-8-19-12/h1-7H,8H2,(H2,16,17,18,21) |
InChI Key |
DGOQVAAPJUBZNM-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC3=NC(=S)NC4=CC=CC=C43 |
Origin of Product |
United States |
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